1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine typically involves the reaction of 2-aminobenzothiazole with phenylhydrazine under specific conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture . Another approach involves the use of microwave irradiation to accelerate the reaction .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of environmentally friendly solvents and catalysts. The condensation of 2-aminobenzenethiol with aldehydes or ketones is a common industrial method .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in treating diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
2-Aminobenzothiazole: Another benzothiazole derivative with similar biological activities.
2-Phenylbenzothiazole: Known for its use in medicinal chemistry and industrial applications.
Benzothiazole: The parent compound of the benzothiazole family, used in various applications.
Uniqueness: 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine stands out due to its unique combination of a benzothiazole ring and a phenylhydrazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-phenylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-6-10(7-3-1)15-16-13-14-11-8-4-5-9-12(11)17-13/h1-9,15H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJUUHFPWVHOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.